6-Methoxy-2-phenylquinoline-4-carbonyl chloride
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Overview
Description
4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- is a chemical compound with the molecular formula C17H12ClNO2 and a molecular weight of 297.74 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a carbonyl chloride group at the 4-position, a methoxy group at the 6-position, and a phenyl group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- typically involves the chlorination of 4-quinolinecarboxylic acid derivatives. The reaction conditions often require the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents . The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
Industrial production methods for 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.
Major Products Formed
Amides and Esters: These are the major products formed from nucleophilic substitution reactions involving amines and alcohols, respectively.
Oxidized and Reduced Quinoline Derivatives: These are formed from oxidation and reduction reactions of the quinoline ring.
Scientific Research Applications
4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- is primarily based on its ability to react with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols . This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
4-Quinolinecarbonyl chloride,6-methoxy-2-methyl-: Similar structure but with a methyl group instead of a phenyl group at the 2-position.
4-Quinolinecarbonyl chloride,6-methoxy-2-ethyl-: Similar structure but with an ethyl group instead of a phenyl group at the 2-position.
Uniqueness
4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- is unique due to the presence of the phenyl group at the 2-position, which can influence its reactivity and the types of derivatives formed .
Properties
CAS No. |
174636-82-9 |
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Molecular Formula |
C17H12ClNO2 |
Molecular Weight |
297.7 g/mol |
IUPAC Name |
6-methoxy-2-phenylquinoline-4-carbonyl chloride |
InChI |
InChI=1S/C17H12ClNO2/c1-21-12-7-8-15-13(9-12)14(17(18)20)10-16(19-15)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
JXANKJLPNXHURP-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3 |
Synonyms |
4-QUINOLINECARBONYL CHLORIDE,6-METHOXY-2-PHENYL- |
Origin of Product |
United States |
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